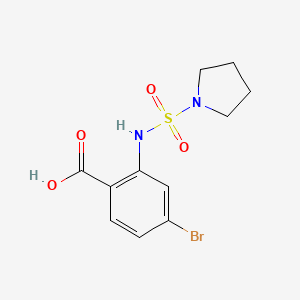
2-amino-N-(3-methylsulfonylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3-methylsulfonylphenyl)butanamide, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MSB is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties. In
Scientific Research Applications
2-amino-N-(3-methylsulfonylphenyl)butanamide has been extensively studied for its potential applications in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis. It has also been investigated for its potential use in the treatment of pain, fever, and inflammation associated with cancer.
Mechanism of Action
2-amino-N-(3-methylsulfonylphenyl)butanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, 2-amino-N-(3-methylsulfonylphenyl)butanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
2-amino-N-(3-methylsulfonylphenyl)butanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response, resulting in a reduction in inflammation and pain. 2-amino-N-(3-methylsulfonylphenyl)butanamide also reduces fever by acting on the hypothalamus, which regulates body temperature.
Advantages and Limitations for Lab Experiments
2-amino-N-(3-methylsulfonylphenyl)butanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for the research on 2-amino-N-(3-methylsulfonylphenyl)butanamide. One direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Another direction is the development of new formulations of 2-amino-N-(3-methylsulfonylphenyl)butanamide that can improve its bioavailability and reduce its potential toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-N-(3-methylsulfonylphenyl)butanamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 2-amino-N-(3-methylsulfonylphenyl)butanamide involves the reaction of 3-methylsulfonylbenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2-amino-N-(3-methylsulfonylphenyl)butanamide.
properties
IUPAC Name |
2-amino-N-(3-methylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-10(12)11(14)13-8-5-4-6-9(7-8)17(2,15)16/h4-7,10H,3,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWQBSWYRHRPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methylsulfonylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)


![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)



![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)


